molecular formula C15H19N5O B2997184 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide CAS No. 2034615-13-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide

Cat. No. B2997184
CAS RN: 2034615-13-7
M. Wt: 285.351
InChI Key: HGRHHYKUKUXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has aroused the interest of researchers due to their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of 3-aminotriazole, different aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine as a ketene N,S-acetal in a three-component condensation . The presence of trichloroacetic acid as a Brønsted–Lowry acidic promoter in acetonitrile or water solvent and room temperature condition results in novel triazolo[1,5-a]pyrimidine systems .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, a three-component cyclocondensation reaction involving 3-amino-1,2,4-triazole, aromatic or heterocyclic aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine can be used for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety have been synthesized and evaluated for their antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized, leading to the production of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds have shown cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), with inhibition effects comparable to those of 5-fluorouracil, a standard in cancer treatment. Additionally, some compounds demonstrated significant antimicrobial activity, indicating their potential as novel antimicrobial agents (Riyadh, 2011).

Microtubule-Active Compounds

Research has also identified microtubule-active compounds within this class, such as TTI-237, which is distinguished by its novel structure and function. TTI-237, a triazolo[1,5a]pyrimidine, is previously not known to bind to tubulin, offering a unique mechanism of action compared to other microtubule-active compounds. It has shown efficacy in inhibiting tumor growth in various human cancer models, including colon carcinoma and glioblastoma, suggesting its potential as a therapeutic agent in cancer treatment (Beyer et al., 2008).

Structural and Chemical Analysis

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl) moiety have been subjected to detailed structural and chemical analysis to understand their properties and potential applications further. For instance, novel pyrazole and pyrimidine derivatives were synthesized, and their structures were analyzed using density functional theory (DFT) calculations. These studies help elucidate the relationship between molecular structure and biological activity, facilitating the design of more effective drugs and materials (Farag & Fahim, 2019).

Antimicrobial and Antioxidant Activities

Another study focused on synthesizing a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which was evaluated for its antibacterial activity against Gram-positive and Gram-negative microbial strains. The results showed that the compound possesses antibacterial activity, highlighting its potential use in developing new antimicrobial agents (Lahmidi et al., 2019).

Mechanism of Action

Target of Action

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Therefore, the primary targets of this compound could be these enzymes and receptors.

Mode of Action

It’s known that jak inhibitors, for example, work by blocking the action of janus kinases (jaks), a type of enzyme that plays a crucial role in the process of cell growth and immune response .

Biochemical Pathways

The compound, being a potential inhibitor of JAK1 and JAK2, could affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response. By inhibiting JAKs, the compound could potentially disrupt these processes, leading to its therapeutic effects.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a JAK inhibitor, it could potentially have anti-inflammatory effects by reducing the activity of the immune system . This could make it useful in the treatment of conditions such as autoimmune diseases.

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown promising biological activities, making them attractive targets for future research . The development of new synthesis methods and the exploration of their biological activities could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h1-2,9-11,13H,3-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRHHYKUKUXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.